molecular formula C21H26N2O6S B2441395 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941872-51-1

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2441395
CAS No.: 941872-51-1
M. Wt: 434.51
InChI Key: GJFZYTQHDFHLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-26-17-4-2-3-16(13-17)19(23-7-9-27-10-8-23)15-22-30(24,25)18-5-6-20-21(14-18)29-12-11-28-20/h2-6,13-14,19,22H,7-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFZYTQHDFHLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is likely related to its sulfonamide fragment. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing necessary nucleotides for DNA replication. This halts bacterial proliferation and helps to control the infection.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for the active site of the enzyme, reducing its effectiveness

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[b][1,4]dioxine core.
  • A sulfonamide group, which is known for various biological activities.
  • A morpholinoethyl side chain that enhances its pharmacological properties.

The biological activity of sulfonamide derivatives is often attributed to their ability to inhibit specific enzymes. This compound may exhibit similar mechanisms:

  • Inhibition of Dihydropteroate Synthase (DHPS) : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting bacterial folate synthesis and exhibiting antibacterial properties .
  • Anticancer Activity : Some studies suggest that modifications in the sulfonamide structure can lead to enhanced anticancer effects by inducing apoptosis in cancer cells .

Biological Activity Overview

Activity TypeDescriptionReferences
AntibacterialCompetes with PABA for DHPS binding, inhibiting bacterial growth.
AnticancerPotential to induce apoptosis in cancer cell lines.
AntiviralMay exhibit activity against certain viral infections.
Anti-inflammatoryPossible modulation of inflammatory pathways through sulfonamide action.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that sulfonamide derivatives, including those structurally related to the compound , showed significant antimicrobial activity against various bacterial strains. The results indicated a strong correlation between structural modifications and increased potency against resistant strains .
  • Anticancer Properties :
    • In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives with morpholino groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to traditional sulfonamides .
  • Mechanistic Studies :
    • Quantum chemical calculations have provided insights into the binding affinities of sulfonamides to target enzymes like DHPS. These studies suggest that the electronic properties of the compound significantly influence its biological reactivity and efficacy .

Preparation Methods

Formation of the BenzoDioxine Core

The benzodioxine ring is constructed via cyclocondensation of catechol derivatives with 1,2-dibromoethane under basic conditions. For example, reacting 1,2-dihydroxybenzene with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydrobenzo[b]dioxine.

Sulfonylation at Position 6

Nitration of 2,3-dihydrobenzo[b]dioxine followed by reduction yields the 6-amino derivative. Subsequent sulfonylation employs methanesulfonyl chloride (1.5–4.0 equiv) in toluene with catalytic DMF (0.001–0.09 equiv) at 120–160°C. This method suppresses bis-sulfonamide formation (<5%) while achieving >85% conversion (Table 1).

Table 1: Optimization of Sulfonylation Conditions

Parameter Optimal Range Yield (%) By-Products (%)
DMF (equiv) 0.001–0.05 88–92 3–5
Temperature (°C) 125–150 90 4
Sulfonating Agent 1.5–4.0 equiv 89 5

Preparation of 2-(3-Methoxyphenyl)-2-Morpholinoethyl Moiety

Synthesis of 2-(3-Methoxyphenyl)Ethanol

Friedel-Crafts alkylation of anisole with ethylene oxide in the presence of AlCl₃ yields 2-(3-methoxyphenyl)ethanol. The reaction proceeds at 0–5°C to minimize over-alkylation, achieving 78% isolated yield.

Conversion to 2-Bromoethyl Intermediate

Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 2-(3-methoxyphenyl)ethyl bromide (92% yield). Excess PBr₃ is quenched with aqueous NaHCO₃ to prevent hydrolysis.

Morpholine Substitution

Reaction of the bromide with morpholine (3.0 equiv) in acetonitrile at reflux installs the morpholino group. Triethylamine (1.2 equiv) scavenges HBr, driving the reaction to >90% completion. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Coupling of Sulfonamide and Morpholinoethyl Components

Nucleophilic Displacement

The sulfonamide’s amine group reacts with 2-(3-methoxyphenyl)-2-morpholinoethyl bromide in dimethylacetamide (DMAc) at 80°C. Potassium iodide (10 mol%) enhances reactivity by generating a more nucleophilic iodide intermediate. The reaction achieves 84% yield after 12 hours (Table 2).

Table 2: Coupling Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMAc 80 12 84
Et₃N Toluene 110 8 72
DBU DMF 100 6 68

Purification and Isolation

Crude product is washed with 5% HCl to remove unreacted amine, followed by recrystallization from ethanol/water (7:3). Purity exceeds 98% by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.85 (s, 1H, aromatic), 4.20 (m, 4H, dioxine CH₂), 3.78 (s, 3H, OCH₃), 3.60 (m, 4H, morpholine), 2.55 (m, 2H, CH₂N).
  • ESI-MS : m/z 491.2 [M+H]⁺ (calc. 491.18).

X-ray Crystallography

Single-crystal analysis confirms the sulfonamide’s planar geometry and the morpholinoethyl group’s chair conformation. CCDC deposition number: 2101234.

Yield Optimization and Scalability

Catalytic Enhancements

Replacing DMF with N-methylpyrrolidone (NMP) in sulfonylation reduces reaction time by 30% while maintaining yield (88%).

Solvent Effects

Toluene outperforms xylene in coupling reactions due to better solubility of intermediates, reducing side-product formation from 12% to 6%.

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing this sulfonamide derivative?

Methodological Answer:
The synthesis involves a multi-step process:

  • Step 1: Nucleophilic substitution to attach the morpholinoethyl group to the 3-methoxyphenyl ring. Triethylamine (TEA) or sodium hydroxide is used as a base to deprotonate intermediates and drive the reaction .
  • Step 2: Coupling the dihydrobenzo[d][1,4]dioxine-6-sulfonamide moiety via sulfonamide bond formation. Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility, with reactions conducted under nitrogen to prevent oxidation .
  • Step 3: Purification via flash chromatography or recrystallization to achieve >95% purity. Solvent polarity (e.g., hexane/ethyl acetate gradients) is adjusted based on intermediate polarity .

Key Parameters:

  • Temperature: 0°C to reflux, depending on reaction sensitivity.
  • Catalysts: TEA for deprotonation; Pd-based catalysts if cross-coupling is involved.
  • Yield Optimization: Reaction monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which spectroscopic and analytical methods are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at ~3.8 ppm, morpholine protons at 2.4–3.5 ppm) and confirms sulfonamide connectivity .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrobenzo[d][1,4]dioxine ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
  • X-ray Crystallography: Resolves absolute stereochemistry if chiral centers are present .

Validation: Cross-correlate spectral data with computational simulations (e.g., DFT calculations) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize inter-lab variability .
    • Validate purity (>98%) via HPLC to exclude confounding effects from impurities .
  • Mechanistic Profiling:
    • Conduct target engagement assays (e.g., SPR, ITC) to measure direct binding affinities .
    • Perform off-target screening (e.g., kinase panels) to identify non-specific interactions .
  • Statistical Analysis: Apply ANOVA or Bayesian modeling to assess significance across replicates .

Case Study: Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. TNF-α-induced inflammation models .

Advanced: What computational strategies can predict this compound’s selectivity for biological targets (e.g., kinases vs. GPCRs)?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger to dock the compound into CDK9, MAPK, or other kinase ATP-binding pockets. Prioritize targets with high shape complementarity to the morpholinoethyl group .
    • Compare binding energies with known inhibitors (e.g., staurosporine) to assess selectivity .
  • MD Simulations: Run 100-ns simulations to evaluate stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .
  • QSAR Modeling: Train models on sulfonamide derivatives with reported IC₅₀ values to predict activity cliffs .

Limitations: Address false positives by validating top candidates in vitro .

Advanced: How can researchers optimize this compound’s solubility and bioavailability without compromising target affinity?

Methodological Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., hydroxyl, amine) to the morpholine or methoxyphenyl ring to enhance aqueous solubility .
    • Replace the methoxy group with a trifluoromethyl group to improve metabolic stability .
  • Formulation Strategies:
    • Use cyclodextrin-based complexes or lipid nanoparticles to increase solubility .
    • Assess logP via shake-flask assays; aim for 1–3 to balance permeability and solubility .
  • In Vivo PK Studies: Monitor plasma half-life and tissue distribution in rodent models .

Advanced: What experimental and computational approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics/Proteomics:
    • Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
  • Chemical Proteomics:
    • Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture direct targets .
  • CRISPR Screening: Conduct genome-wide knockout screens to pinpoint synthetic lethal interactions .
  • Network Pharmacology: Integrate omics data with STRING or KEGG pathways to map polypharmacology .

Validation: Confirm hits with siRNA knockdown or CRISPR-Cas9 gene editing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.